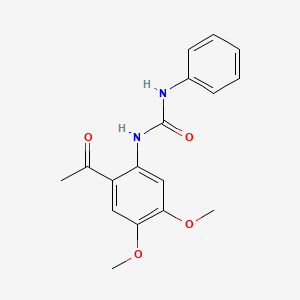

3-(2-Acetyl-4,5-dimethoxyphenyl)-1-phenylurea

Beschreibung

3-(2-Acetyl-4,5-dimethoxyphenyl)-1-phenylurea is a urea derivative characterized by a phenylurea backbone substituted with a 2-acetyl-4,5-dimethoxyphenyl group. This compound combines electron-donating methoxy groups and an electron-withdrawing acetyl group on the aromatic ring, which may influence its electronic properties, solubility, and biological interactions. For instance, 1-(2-Acetyl-4,5-dimethoxyphenethyl)-3-phenylurea (3f) shares a similar aromatic core but includes a phenethyl linker, as reported in .

Eigenschaften

IUPAC Name |

1-(2-acetyl-4,5-dimethoxyphenyl)-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-11(20)13-9-15(22-2)16(23-3)10-14(13)19-17(21)18-12-7-5-4-6-8-12/h4-10H,1-3H3,(H2,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDSYKAMQIQOLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1NC(=O)NC2=CC=CC=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-4,5-dimethoxyphenyl)-N’-phenylurea typically involves the reaction of 2-acetyl-4,5-dimethoxyaniline with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(2-acetyl-4,5-dimethoxyphenyl)-N’-phenylurea may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-acetyl-4,5-dimethoxyphenyl)-N’-phenylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted urea derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have investigated the anticancer properties of 3-(2-Acetyl-4,5-dimethoxyphenyl)-1-phenylurea. The compound has shown promising results in inhibiting various cancer cell lines.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with cell survival and proliferation. In vitro studies have demonstrated significant growth inhibition rates against several cancer cell lines.

- Case Study : In a study conducted by the National Cancer Institute (NCI), the compound was evaluated across a panel of approximately sixty cancer cell lines, showing notable efficacy with mean growth inhibition values indicating its potential as an anticancer agent .

Antimicrobial Properties

Research has also highlighted the antimicrobial effects of this compound. Its structural components may contribute to its ability to inhibit bacterial growth.

- In Vitro Studies : Laboratory tests have shown that 3-(2-Acetyl-4,5-dimethoxyphenyl)-1-phenylurea exhibits activity against various strains of bacteria, suggesting its potential use in developing new antimicrobial therapies.

Anti-inflammatory Activity

The compound has been explored for its anti-inflammatory properties, which are crucial for treating conditions characterized by excessive inflammation.

- Mechanism : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a candidate for further investigation in inflammatory diseases.

Data Tables

| Application | Activity | Cell Lines/Organisms Tested | IC50 Values |

|---|---|---|---|

| Anticancer | Growth inhibition | Various human tumor cell lines | Varies (e.g., <10 µM) |

| Antimicrobial | Bacterial growth inhibition | Staphylococcus aureus, E. coli | Varies (e.g., <50 µg/mL) |

| Anti-inflammatory | Cytokine inhibition | Murine macrophages | Not specified |

Wirkmechanismus

The mechanism of action of N-(2-acetyl-4,5-dimethoxyphenyl)-N’-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below compares substituents, molecular formulas, and key analytical data for 3-(2-Acetyl-4,5-dimethoxyphenyl)-1-phenylurea and related compounds:

Substituent Effects on Properties

- Electron-Donating vs. Chlorine atoms in 1-(3,5-dichlorophenyl)-3-phenylurea enhance lipophilicity and may increase metabolic stability .

- Biological and Pharmacological Implications: The dimethylaminopropyl chain in 3-[3-(dimethylamino)propyl]-1-phenylurea introduces basicity, which could influence receptor binding or pharmacokinetics . The phenethyl linker in 3f () may confer conformational flexibility, altering interactions with biological targets compared to the acetyl-substituted target compound .

Biologische Aktivität

3-(2-Acetyl-4,5-dimethoxyphenyl)-1-phenylurea is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory responses. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structure

The synthesis of 3-(2-Acetyl-4,5-dimethoxyphenyl)-1-phenylurea involves the reaction of 2-acetyl-4,5-dimethoxyphenol with phenyl isocyanate. The resulting compound features a urea functional group, which is known for its diverse biological activities.

Anticancer Properties

Recent studies highlight the anticancer potential of phenylurea derivatives. For instance, compounds structurally similar to 3-(2-Acetyl-4,5-dimethoxyphenyl)-1-phenylurea have shown significant cytotoxic effects against various cancer cell lines:

These findings suggest that modifications in the urea structure can enhance anticancer activity.

The mechanism by which 3-(2-Acetyl-4,5-dimethoxyphenyl)-1-phenylurea exerts its effects may involve the inhibition of specific enzymes or pathways associated with tumor growth. For example, studies on related phenyl urea compounds indicate that they may act as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune evasion .

Case Studies

Several case studies have evaluated the biological activity of phenyl urea derivatives:

- In Vitro Studies : A study assessed the cytotoxicity of various phenyl urea derivatives against human cancer cell lines. The results demonstrated that certain derivatives exhibited promising IC50 values, indicating significant anticancer potential .

- In Vivo Studies : Research involving animal models has shown that phenyl urea compounds can reduce tumor size and improve survival rates in mice bearing tumors. These studies provide a foundation for further clinical investigations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.